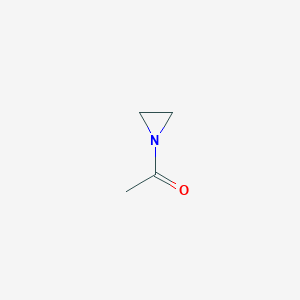
4-Pyridylethyl thiolacetate
Übersicht
Beschreibung
4-Pyridylethyl thiolacetate is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 . It is a useful tool for the determination of the dehydroalanine content of proteins after processing .
Molecular Structure Analysis
The molecular structure of 4-Pyridylethyl thiolacetate consists of a pyridine ring attached to an ethyl group, which is further connected to a thiolacetate group . The exact structure can be represented by the InChI key: SKXOSCYOXNMXIT-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Pyridylethyl thiolacetate can be used in the alkylation of proteins, specifically at the cysteine residues . This process involves the conversion of cysteine residues to S-pyridylethyl derivatives .Physical And Chemical Properties Analysis
4-Pyridylethyl thiolacetate is a yellow oily matter . It is soluble in chloroform and methanol . The compound has a molecular weight of 181.24 and a LogP value of 1.90380 .Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Thioacetates
4-Pyridylethyl thiolacetate can be used in the efficient synthesis of organic thioacetates in water . Thioacetates are interesting starting points for synthesizing other organosulfur compounds . The synthesis method proposed is simple, efficient, and fast, using water as a solvent .
Precursor of Thiols
Thioacetates, such as 4-Pyridylethyl thiolacetate, serve as precursors of thiols . Thiols are organosulfur compounds that are key in various chemical reactions and have numerous applications in scientific research .
Nucleophilic Displacement Reactions
The thioacetate anion, derived from 4-Pyridylethyl thiolacetate, can act as a nucleophile for nucleophilic displacement reactions in an aqueous medium . This expands its utility in various chemical synthesis processes .
Environmentally Friendly Synthetic Procedures
The use of 4-Pyridylethyl thiolacetate in water-based reactions contributes to environmentally friendly synthetic procedures . This aligns with the increasing focus on green chemistry and sustainable practices in scientific research .
Determination of Dehydroalanine Content of Proteins
4-Pyridylethyl thiolacetate is a useful tool for the determination of the dehydroalanine content of proteins after processing . Dehydroalanine is a non-proteinogenic amino acid that can be formed during protein processing .
Research Tool in Biochemistry
Given its role in determining dehydroalanine content in proteins, 4-Pyridylethyl thiolacetate can be used as a research tool in biochemistry . It can help in understanding protein structure and function, and in studying post-translational modifications .
Wirkmechanismus
Target of Action
The primary target of 4-Pyridylethyl thiolacetate is the dehydroalanine content of proteins . Dehydroalanine is a non-proteinogenic amino acid that is often involved in post-translational modifications of proteins. It plays a crucial role in the structure and function of proteins.
Mode of Action
4-Pyridylethyl thiolacetate interacts with its targets by determining the dehydroalanine content of proteins after processing . .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Pyridylethyl thiolacetate’s action primarily involve changes in the dehydroalanine content of proteins . This could potentially alter the structure and function of these proteins, impacting various cellular processes.
Eigenschaften
IUPAC Name |
S-(2-pyridin-4-ylethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-8(11)12-7-4-9-2-5-10-6-3-9/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXOSCYOXNMXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889017 | |
| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridylethyl thiolacetate | |
CAS RN |
385398-71-0 | |
| Record name | S-[2-(4-Pyridinyl)ethyl] ethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385398-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethioic acid, S-(2-(4-pyridinyl)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385398710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanethioic acid, S-[2-(4-pyridinyl)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















